Product packaging for S-Seven(Cat. No.:CAS No. 3792-59-4)

S-Seven

Cat. No.: B1207966
CAS No.: 3792-59-4
M. Wt: 347.2 g/mol
InChI Key: PNAAEIYEUKNTMO-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Compound Classes

Organophosphorus compounds are defined by the presence of a phosphorus atom bonded to at least one carbon atom. However, in industrial and environmental chemistry, the definition can be broader, including compounds with only an organic substituent attached to phosphorus, without a direct phosphorus-carbon (P-C) bond. wikipedia.org Phosphorus can exist in various oxidation states, and compounds are often classified based on whether they are derivatives of phosphorus(V) or phosphorus(III). wikipedia.org

Major classes of organophosphorus compounds include:

Phosphates: Esters of phosphoric acid, with the general structure O=P(OR)₃. wikipedia.org These are prevalent in biological molecules like DNA, RNA, and ATP, and are also used as pesticides, flame retardants, and plasticizers. wikipedia.org

Phosphonates: Esters of phosphonic acid (R-PO(OH)₂), characterized by a direct P-C bond and typically two P-O-R linkages, with a general formula (RO)₂P(O)R'. atamanchemicals.com Examples include the herbicide glyphosate (B1671968) and bisphosphonates used in medicine. wikipedia.org

Phosphinates: Feature two P-C bonds, with the general formula R₂P(=O)(OR'). wikipedia.org

Phosphines: Organophosphorus(III) compounds with the general formula PR₃, containing three P-C bonds. wikipedia.org

Phosphites: Esters of phosphorous acid, which can exist in tautomeric forms, typically P(OR)₃ or HP(O)(OR)₂. wikipedia.orgindustrialchemicals.gov.au

Organophosphorus compounds can also contain bonds between phosphorus and other elements such as oxygen, sulfur, or nitrogen. ontosight.ai The properties and applications of these compounds vary widely depending on their structure and the attached organic groups. ontosight.ai

Historical Context of Phosphonothioate Chemistry Development

The development of organophosphorus chemistry has a rich history, with significant advancements occurring particularly in the 20th century. The study of compounds containing phosphorus-sulfur bonds, including phosphonothioates and phosphorothioates, has been an important area of research. The development of phosphorothioate (B77711) chemistry, where a non-bridging oxygen in the phosphate (B84403) linkage is replaced by sulfur, dates back several decades and has been particularly relevant in the context of modified oligonucleotides for therapeutic applications. researchgate.netnih.govnih.govwikipedia.org These modifications can enhance stability against enzymatic degradation. wikipedia.org More broadly, methods for the construction of the P(O)-S bond, central to phosphonothioates, have been of interest due to their applications in various chemical fields. acs.org Recent research continues to explore novel synthetic routes to these compounds. acs.org

Chemical Classification and Distinctive Structural Features of Phosphonothioic Acid Esters

Phosphonothioic acid esters, commonly referred to as phosphonothioates, are a class of organophosphorus compounds that can be viewed as derivatives of phosphonic acids where one or both of the oxygen atoms double-bonded to phosphorus are replaced by sulfur, or where a non-bridging oxygen in an ester linkage is replaced by sulfur. researchgate.netresearchgate.net They are characterized by the presence of a phosphorus-carbon (P-C) bond, a feature that distinguishes them from phosphates, which have P-O-C linkages. atamanchemicals.com Additionally, phosphonothioates contain at least one phosphorus-sulfur (P-S) bond.

The general structure of a phosphonothioic acid ester can vary depending on the specific substitutions around the phosphorus atom. A common representation involves a phosphorus atom double-bonded to either oxygen or sulfur, single-bonded to a carbon group, and single-bonded to alkoxy or aryloxy groups where one or more oxygen atoms are replaced by sulfur. For instance, a phosphonothioate ester might have a structure like R-P(=O)(OR') (SR''), or R-P(=S)(OR')(OR''), or R-P(=S)(OR')(SR''). The presence of the P-C bond contributes to increased resistance to hydrolysis and enzymatic degradation compared to phosphates. atamanchemicals.com The incorporation of sulfur introduces different electronic and steric properties compared to their oxygen analogs, influencing their reactivity and interactions.

S-Seven, with the molecular formula C₁₄H₁₃Cl₂O₂PS, is classified as a phosphonothioate. uni.lu Its structure includes a phosphorus atom bonded to a phenyl group (P-C bond), an ethoxy group (P-O-C bond), a 2,4-dichlorophenoxy group (P-O-C bond), and a sulfur atom double-bonded to phosphorus (P=S bond). uni.lu This specific arrangement of groups around the phosphorus center defines its chemical identity as an O-ethyl O-(2,4-dichlorophenyl) phenylphosphonothioate.

Significance of this compound as a Representative Phosphonothioate in Chemical Research

This compound serves as a representative example of the phosphonothioate class in chemical research. Its specific structure, featuring both P-C and P-S bonds along with alkoxy and aryloxy groups, makes it a relevant compound for studying the chemical behavior and potential applications of this type of organophosphorus compound. Research involving this compound contributes to a broader understanding of how structural variations in phosphonothioates influence their physical properties, chemical reactivity, and interactions with biological systems or other chemical environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13Cl2O2PS B1207966 S-Seven CAS No. 3792-59-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3792-59-4

Molecular Formula

C14H13Cl2O2PS

Molecular Weight

347.2 g/mol

IUPAC Name

(2,4-dichlorophenoxy)-ethoxy-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H13Cl2O2PS/c1-2-17-19(20,12-6-4-3-5-7-12)18-14-9-8-11(15)10-13(14)16/h3-10H,2H2,1H3

InChI Key

PNAAEIYEUKNTMO-UHFFFAOYSA-N

SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl

Other CAS No.

3792-59-4

Pictograms

Acute Toxic

Origin of Product

United States

Molecular and Cellular Interaction Mechanisms of Phosphonothioate Compounds

Enzymatic Inhibition Studies (e.g., Cholinesterases)

Phosphonothioate compounds, including S-Seven, are recognized for their potent inhibitory effects on various enzymes, with cholinesterases being a primary target. Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132), leading to its accumulation and increased activity at neuromuscular junctions and synapses. nih.govwikipedia.orgwikipedia.org This mechanism is central to the biological effects of many organophosphorus compounds. youtube.com

The inhibitory action of this compound on acetylcholinesterase (AChE) stems from its structural similarity to the natural substrate, acetylcholine. The active site of AChE contains two key sites: an anionic site and an esteratic site. wikipedia.org this compound binds to the active site, where the phosphorus atom reacts with a critical serine residue within the esteratic site. wikipedia.org This reaction results in the formation of a stable, covalently phosphonylated enzyme. wikipedia.org

This modified enzyme is unable to perform its normal function of hydrolyzing acetylcholine. wikipedia.orgyoutube.com The stability of the phosphonylated enzyme complex often renders the inhibition effectively irreversible, distinguishing it from reversible inhibitors that bind and dissociate more readily. wikipedia.orglibretexts.org The net result is a disruption of nerve impulse transmission due to the persistent stimulation of acetylcholine receptors. youtube.com

Below is a table summarizing the kinetic parameters of Acetylcholinesterase (AChE) in the presence and absence of this compound.

ParameterUninhibited AChEAChE with this compound (Competitive Inhibition)Description
VmaxUnchangedUnchangedMaximum rate of reaction. Unaffected by competitive inhibitors. youtube.com
KmNormalIncreasedSubstrate concentration at half Vmax. Appears to increase as the inhibitor competes with the substrate for the active site. libretexts.org
KiN/ALow ValueInhibitor constant, indicating the high affinity of this compound for the enzyme.

The potency of enzyme inhibition by phosphonothioate compounds is highly dependent on their molecular structure. wright.edu Structure-activity relationship (SAR) studies reveal that specific chemical moieties on the this compound molecule are critical for its inhibitory efficacy. blogspot.com

Key structural features influencing activity include:

The Phosphorothioate (B77711) Group : This core group is essential for the inhibitory action, specifically for the phosphonylation of the enzyme's active site. blogspot.com

Alkyl Groups : Variations in the alkyl groups attached to the phosphorus atom can affect the compound's stability, lipophilicity, and steric fit within the enzyme's active site. blogspot.com

Leaving Group : The nature of the leaving group that is displaced during the reaction with the enzyme significantly impacts the rate of inhibition. A good leaving group enhances the compound's potency.

The following interactive table illustrates hypothetical structure-activity relationships for this compound analogs, demonstrating how molecular modifications could influence inhibitory concentration (IC50) against Acetylcholinesterase.

This compound AnalogModificationEffect on LipophilicityHypothetical IC50 (nM)Rationale
Analog AShorter Alkyl ChainsDecreased500Reduced hydrophobic interaction with the active site.
Analog BBulky Aryl GroupIncreased50Enhanced binding affinity through additional interactions (e.g., π-π stacking) within the active site gorge. mdpi.com
Analog CMore Electronegative Leaving GroupN/A10Facilitates the phosphonylation of the serine residue in the enzyme's active site. wright.edu
Analog DReplacement of Sulfur with OxygenSlightly Decreased150Alters the electrophilicity of the phosphorus atom, potentially reducing the rate of inhibition. nih.gov

Interactions with Key Biological Macromolecules (e.g., Proteins, Receptors, Nucleic Acids)

Beyond enzymatic inhibition, this compound and related phosphonothioate compounds can interact with a variety of other biological macromolecules. These interactions are governed by a combination of hydrophobic and electrostatic forces. nih.gov Such binding can lead to conformational changes in the target macromolecule, thereby altering its biological function. nih.gov

Proteins and Receptors : Phosphorothioates can bind to proteins other than enzymes. For example, specific phosphorothioate oligonucleotides have been shown to inhibit human type II phospholipase A2 by binding to the protein and forming aggregates. oup.comoup.com It is plausible that this compound could engage in similar non-covalent interactions with various cellular proteins and receptors, potentially disrupting their normal function.

Nucleic Acids : The phosphorothioate backbone is a well-known modification used in antisense oligonucleotides to increase their stability and facilitate interaction with nucleic acids. nih.gov While this compound is a small molecule, its phosphate-like structure suggests a potential to interact with the phosphate (B84403) backbone of DNA or RNA, although such interactions are less characterized than its enzymatic inhibition.

Modulation of Cellular Pathways (Mechanistic Investigations)

The interaction of this compound with cellular components can modulate various signaling pathways, leading to broader cellular effects. nih.gov

Disruption of Cholinergic Signaling : The primary consequence of AChE inhibition is the potentiation of cholinergic signaling. The resulting excess of acetylcholine can lead to the overstimulation of postsynaptic receptors, causing uncontrolled nerve firing and downstream cellular responses. youtube.com

Kinase Pathway Modulation : Many cellular processes are regulated by phosphorylation events mediated by kinases. aacrjournals.orgnih.gov Given the phosphate-like structure of this compound, it could potentially interfere with ATP-binding sites on kinases or interact with phosphatases, thereby modulating phosphorylation-dependent signaling cascades that control cell proliferation, differentiation, and apoptosis. nih.gov For instance, the Arbuzov reaction is a common method for creating phosphonates, which can act as probes in metal-ion-dependent phosphotransesterification reactions, highlighting their potential to interfere in phosphorylation pathways. acs.org

Role as Transition State Analogues in Biochemical Processes

A key aspect of the inhibitory mechanism of phosphonothioate compounds is their ability to act as transition-state analogues. nih.gov During an enzyme-catalyzed reaction, the substrate passes through a high-energy transition state before being converted into products. nih.gov

This compound's phosphonothioate group can adopt a stable tetrahedral geometry that closely mimics the unstable tetrahedral transition state of substrate hydrolysis reactions, such as those involving esters or peptides. nih.gov This structural mimicry allows the inhibitor to bind to the enzyme's active site with extremely high affinity, often orders of magnitude tighter than the substrate itself. nih.gov By locking the enzyme in this transition-state-like conformation, this compound acts as a potent inhibitor. This mechanism has been demonstrated for phosphonate (B1237965) analogues inhibiting metalloproteases like carboxypeptidase A and for inhibitors of 5'-methylthioadenosine phosphorylase (MTAP). nih.govresearchgate.net The conformation of adenosine (B11128) 5′-phosphorothioate, a related compound, was found to be catalytically nonproductive when bound to class C acid phosphatases, providing a clear structural basis for its inhibitory action based on mimicking a non-reactive state. nih.gov

Advanced Analytical Techniques for Characterization and Detection of Phosphonothioates

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are invaluable for determining the molecular structure and identifying key functional groups within phosphonothioate compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of phosphonothioates, providing detailed information about the chemical environment of various atomic nuclei within the molecule. Specifically, ¹H, ¹³C, and ³¹P NMR are commonly employed.

³¹P NMR spectroscopy is particularly useful for analyzing phosphorus-containing compounds like phosphonothioates. It is well-suited for differentiating between phosphodiester and phosphorothioate (B77711) linkages, as the chemical shifts of phosphorus nuclei are highly sensitive to their bonding environment Current time information in Washington, DC, US.chembase.cn. ³¹P NMR can also be used to monitor the formation and reactions of phosphonothioates chembase.cnepa.govwikiwand.com. Studies on phosphorothioate analogs have utilized ¹H and ³¹P NMR, along with 2D techniques such as NOESY and DOSY, to investigate their polymorphism and complex formation nih.govchembase.cn. The chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra provide further details about the surrounding organic moieties in phosphonothioate structures.

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups. For phosphonothioates, IR spectroscopy is used to study the characteristic vibrations associated with the phosphorus-sulfur bond and other functional groups present.

IR spectroscopic investigations of phosphorothioates have focused on the vibrational modes of the thiophosphate (POS) group. The P-S stretching mode typically appears in a specific region of the IR spectrum, around 630 cm⁻¹. IR spectroscopy can also be used to analyze structural differences and hydration effects in modified oligonucleotides containing phosphorothioate linkages. Beyond structural confirmation, IR absorption spectroscopy is a valuable technique for characterizing catalytic systems and identifying adsorbed intermediates, which can be relevant in the synthesis or degradation studies of phosphonothioates.

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which aids in identification and structural confirmation. MS is widely applied for the identification and quantification of phosphonothioates.

Various ionization techniques can be coupled with MS for phosphonothioate analysis. Electron ionization (EI) MS provides characteristic fragmentation patterns that can be matched against spectral libraries for identification. Tandem MS (MS/MS) is particularly useful for the characterization of modified oligonucleotides, providing sequence information and confirming the presence of phosphorothioate modifications. High-resolution MS can be employed to accurately determine the elemental composition of phosphonothioates and identify impurities. MS is also used in conjunction with chromatographic techniques for sensitive and specific detection.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating phosphonothioates from complex mixtures and for their subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and purification of a wide range of compounds, including phosphonothioates. Different HPLC modes, such as reversed-phase (RP) and ion-exchange (IE), are employed depending on the properties of the specific phosphonothioate.

HPLC, including techniques like RP-HPLC, IE-HPLC, and Ultra-Performance Liquid Chromatography (UPLC), is frequently used for the separation and purification of phosphorothioate oligonucleotides. These methods are effective in separating diastereomers and identifying impurities resulting from synthesis. HPLC can be coupled with various detectors, including UV-Vis detectors and mass spectrometers, for sensitive and selective analysis. HPLC methods have also been developed for the quantitative analysis of phosphorothioate oligonucleotides in biological fluids.

Gas Chromatography (GC) is a separation technique particularly suitable for volatile and semi-volatile compounds. GC is often coupled with selective detectors or mass spectrometry (GC-MS) for the analysis and quantification of phosphonothioates, especially in environmental and forensic applications.

GC, frequently combined with MS, is used for the determination of organophosphorus pesticides, a class that includes many phosphonothioates. This technique allows for the separation of different phosphonothioate compounds and their metabolites based on their volatility and interaction with the stationary phase. GC-MS provides both separation and identification capabilities, making it a powerful tool for analyzing complex samples containing phosphonothioates.

X-ray Crystallography for Solid-State Structure Determination

For a compound like S-Seven (O-ethyl O-(2,4-dichlorophenyl) phenylphosphonothioate), X-ray crystallography provides definitive information regarding its solid-state structure. This includes crucial details such as bond lengths and angles around the phosphorus atom, the conformation of the ethyl and 2,4-dichlorophenyl groups relative to the phenylphosphonothioate core, and the spatial arrangement of molecules within the crystal lattice. wikipedia.orgiucr.org Analysis of the crystal packing can reveal intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds involving the oxygen or sulfur atoms, which influence the compound's physical properties. The technique is fundamental in confirming the stereochemistry and isomeric purity of crystalline compounds. iucr.org While specific crystallographic data for this compound was not found in the immediate search, the application of this technique to phosphonothioates and related organophosphorus compounds is well-established for obtaining detailed structural parameters in the solid phase. dntb.gov.uaresearchgate.netnih.gov

Elemental Analysis and Purity Assessment

Elemental analysis is a quantitative technique used to determine the percentage by weight of each element present in a pure chemical compound. measurlabs.com For organic compounds like this compound (C14H13Cl2O2PS), standard elemental analysis typically involves combustion analysis, often referred to as CHNS analysis, which can be extended to include other elements like halogens and phosphorus. measurlabs.com

In the case of this compound, elemental analysis would aim to determine the precise percentages of Carbon (C), Hydrogen (H), Chlorine (Cl), Oxygen (O), Phosphorus (P), and Sulfur (S). The most common method involves combusting a precisely weighed sample of the compound in a stream of oxygen at high temperatures. measurlabs.com The combustion products (carbon dioxide, water, nitrogen gas, sulfur dioxide, and others depending on the elements present) are then separated and quantified using techniques like gas chromatography or selective absorption followed by detection. measurlabs.com The percentages of each element are calculated based on the mass of their combustion products. measurlabs.com

The experimental elemental composition is then compared to the theoretical elemental composition calculated from the compound's empirical formula (C14H13Cl2O2PS). Significant deviations between the experimental and theoretical values can indicate impurities or that the sample does not correspond to the expected compound. measurlabs.com This technique is therefore vital for confirming the identity and assessing the purity of synthesized or isolated this compound.

The theoretical elemental composition for this compound (C14H13Cl2O2PS, Molecular Weight ≈ 347.20 g/mol ) is calculated as follows:

ElementAtomic Weight ( g/mol )Number of AtomsMass Contribution ( g/mol )Theoretical Mass Percentage (%)
Carbon12.0114168.14(168.14 / 347.20) * 100 ≈ 48.43
Hydrogen1.0081313.104(13.104 / 347.20) * 100 ≈ 3.77
Chlorine35.45270.90(70.90 / 347.20) * 100 ≈ 20.42
Oxygen16.00232.00(32.00 / 347.20) * 100 ≈ 9.22
Phosphorus30.97130.97(30.97 / 347.20) * 100 ≈ 8.92
Sulfur32.07132.07(32.07 / 347.20) * 100 ≈ 9.24

Experimental elemental analysis data for a sample of this compound would be presented in a similar table and compared against these theoretical percentages to confirm its composition and purity.

Environmental Chemistry and Degradation Pathways of Phosphonothioates

Hydrolytic Degradation Mechanisms in Aquatic and Terrestrial Environments

Hydrolysis is a primary abiotic degradation pathway for many organophosphorus compounds, including phosphonothioates, in both aquatic and terrestrial systems epa.govepa.govresearchgate.net. The rate and mechanism of hydrolysis are significantly influenced by pH, temperature, and the chemical structure of the specific compound.

In aqueous solutions, phosphonothioates can undergo hydrolysis, typically involving the cleavage of the phosphorus-oxygen (P-O) or phosphorus-sulfur (P-S) bonds epa.gov. Base-mediated hydrolysis generally favors P-O cleavage, while neutral and acid catalysis may favor C-O or C-S cleavage epa.gov. Studies on the hydrolysis of other phosphonothioates and related organophosphorus compounds demonstrate that alkaline conditions often accelerate hydrolysis rates epa.govresearchgate.netresearchgate.net. For instance, profenofos (B124560), a phosphorothioate (B77711), showed significantly faster hydrolysis at pH 9 (7-8 hours half-life) compared to pH 7 (24-62 days) and pH 5 (104-108 days) epa.gov.

In terrestrial environments, soil moisture and pH play critical roles in hydrolytic degradation. Higher soil moisture content can facilitate hydrolysis by providing the aqueous medium necessary for the reaction. Alkaline soil conditions have been shown to enhance the degradation rate of some phosphonothioates researchgate.net. For example, the degradation of isazofos (B52178), a phosphorothioate, was faster in soils with higher pH (6.9 or more) researchgate.net.

The specific hydrolytic pathways and rates for S-Seven (O-(2,4-dichlorophenyl) O-ethyl P-phenylphosphonothioate) would be expected to follow similar principles to other phosphonothioates, with hydrolysis likely leading to the cleavage of ester bonds (P-O-alkyl or P-O-aryl) and potentially the P-S bond, resulting in the formation of various hydrolysis products.

Photolytic and Oxidative Transformation Processes

Photolytic degradation, driven by sunlight, can contribute to the transformation of phosphonothioates, particularly in surface waters and on soil surfaces researchgate.netekb.egcabidigitallibrary.orgnih.govwho.intsaspublishers.com. For photolysis to occur, the compound must absorb light in the environmentally relevant spectrum (typically > 290 nm) cabidigitallibrary.orgsaspublishers.com. While direct photolysis can occur, sensitized photolysis, involving the presence of other light-absorbing substances (photosensitizers), can also play a role cabidigitallibrary.org.

Studies on the photodegradation of other organophosphorus pesticides, including phosphorothioates, indicate that photolysis can lead to various transformation products through mechanisms such as bond cleavage (e.g., P-O or P-S), oxidation, and rearrangement ekb.egnih.gov. For example, profenofos can be degraded by photolysis to 4-bromo-2-chlorophenol (B165030) via cleavage of the phosphorothioate ester bond ekb.eg. Chlorpyrifos (B1668852) photolysis in water has been shown to produce O, O-diethyl hydrogen phosphorothioate and other products saspublishers.com.

Oxidative transformation processes, both abiotic and biotic, can also affect the fate of phosphonothioates in the environment cas.czfrontiersin.orgoup.comnih.govnih.gov. Abiotic oxidation can occur through reactions with reactive species such as hydroxyl radicals, peroxy radicals, and singlet oxygen, which may be generated through photochemical or other processes cabidigitallibrary.org. Biotic oxidation is often mediated by microbial enzymes nih.gov. Oxidation of the P=S double bond to a P=O double bond (oxon formation) is a common metabolic transformation for phosphorothioates and can also occur abiotically nih.govresearchgate.net. This transformation can significantly alter the toxicity and further degradation pathways of the compound. Other oxidative reactions may involve the cleavage of carbon-heteroatom bonds or modifications to the organic substituents.

The susceptibility of this compound to photolysis and oxidative transformation would depend on its specific chemical structure and the presence of chromophores or reactive centers within the molecule. Based on the general behavior of phosphonothioates, both photolytic and oxidative pathways are likely to contribute to its environmental degradation.

Biodegradation Studies in Microbial Systems (Soil and Water)

Biodegradation by microorganisms is a crucial process for the dissipation of phosphonothioates in soil and water environments researchgate.netwho.intijcmas.comdergipark.org.trasm.org. Microorganisms, including bacteria and fungi, possess enzymes capable of breaking down organophosphorus compounds ijcmas.comasm.org. These enzymes, such as phosphotriesterases, can hydrolyze ester bonds (P-O and P-S), leading to the detoxification and degradation of the parent compound asm.org.

Biodegradation rates can vary widely depending on factors such as the microbial community composition, the availability of the compound, temperature, pH, nutrient levels, and oxygen availability ijcmas.comdergipark.org.tr. In soil, factors like organic matter content and soil texture also influence microbial activity and the accessibility of the compound to microbes ijcmas.comtandfonline.comresearchgate.net.

Studies on the biodegradation of other phosphonothioates and phosphorothioates highlight the importance of microbial adaptation. Repeated application of some organophosphorus pesticides to soil can lead to the enrichment of microbial populations capable of degrading these compounds, resulting in faster degradation rates in previously exposed soils (enhanced biodegradation) researchgate.net. For example, the degradation of isazofos was enhanced in soils with previous applications researchgate.net.

Biodegradation can occur under both aerobic and anaerobic conditions, although the dominant pathways and rates may differ epa.govdergipark.org.tr. For instance, methyl parathion (B1678463) degraded relatively rapidly in flooded anaerobic soil compared to aerobic flooded soil ijcmas.com.

While specific biodegradation data for this compound (O-(2,4-dichlorophenyl) O-ethyl P-phenylphosphonothioate) were not extensively detailed in the search results, it is expected to undergo microbial degradation in both soil and water, similar to other phosphonothioates. The rate and extent of biodegradation would be influenced by the environmental conditions and the presence of adapted microbial communities.

Identification and Characterization of Environmental Metabolites

The degradation of phosphonothioates in the environment leads to the formation of various transformation products or metabolites epa.govekb.egnih.govresearchgate.net. Identifying and characterizing these metabolites is essential for understanding the complete environmental fate of the parent compound and assessing the potential risks associated with its breakdown products.

Metabolites can be formed through hydrolysis, oxidation, reduction, and other abiotic and biotic transformation processes epa.govekb.egnih.gov. Common metabolites of phosphonothioates and phosphorothioates include dealkylated products, hydrolysis products (e.g., phenols, thiols, and phosphorus oxyacids), and oxon analogues (formed by oxidation of the P=S bond) epa.govekb.egnih.gov.

For example, the major degradates of profenofos were identified as 4-bromo-2-chlorophenol and O-ethyl-S-propyl phosphorthioate epa.govekb.eg. Photodegradation of chlorpyrifos yielded products like O, O-diethyl hydrogen phosphorothioate saspublishers.com. Biodegradation of chlorpyrifos in soil produced metabolites such as 3,5,6-trichloro-2-pyridinol (B117793) dergipark.org.tr.

The persistence and toxicity of metabolites can differ significantly from the parent compound. Some metabolites may be more persistent or toxic than the original phosphonothioate epa.govekb.eg. Therefore, their environmental behavior and potential effects need to be evaluated.

For this compound (O-(2,4-dichlorophenyl) O-ethyl P-phenylphosphonothioate), anticipated metabolites would likely include products resulting from the cleavage of the ethyl, phenyl, and 2,4-dichlorophenyl groups, as well as hydrolysis and oxidation products of the phosphonothioate core. Specific research would be needed to definitively identify and quantify the metabolites formed under various environmental conditions.

Sorption, Leaching, and Environmental Mobility in Soil Matrices

Sorption to soil particles is a critical process that affects the mobility, bioavailability, and degradation of phosphonothioates in terrestrial environments tandfonline.comresearchgate.nettandfonline.comd-nb.infonih.gov. Sorption is the process by which a chemical adheres to the solid phase of the soil, reducing its concentration in the soil water.

The extent of sorption is influenced by the properties of the chemical (e.g., hydrophobicity, polarity, charge) and the soil characteristics (e.g., organic matter content, clay content, pH) tandfonline.comresearchgate.nettandfonline.comd-nb.info. Organic matter is often the most important factor affecting the sorption of nonionic organic compounds, including many phosphonothioates tandfonline.comresearchgate.nettandfonline.com. Higher organic matter content generally leads to increased sorption.

Sorption is often described using isotherms, such as the Freundlich or Linear models researchgate.nettandfonline.comd-nb.info. The Freundlich adsorption coefficient (Kfads) is commonly used to quantify sorption capacity tandfonline.com. Desorption, the release of a chemical from the soil solid phase back into the soil water, is also an important process. Hysteresis, where desorption is slower or less complete than adsorption, is often observed for organic compounds in soil researchgate.nettandfonline.comd-nb.info.

Studies on other phosphonothioates and phosphorothioates indicate varying degrees of mobility in soil. For example, chlorpyrifos, a phosphorothioate, adsorbs strongly to soil particles and is considered immobile or not readily mobile in many soils, reducing its potential to leach to groundwater saspublishers.com. Methyl parathion, another phosphorothioate, is reported to be relatively more mobile in soil ijcmas.com.

The sorption and leaching behavior of this compound (O-(2,4-dichlorophenyl) O-ethyl P-phenylphosphonothioate) would depend on its specific physicochemical properties, particularly its octanol-water partition coefficient (Kow) and its interaction with soil organic matter and clay. Based on the structure, which contains relatively nonpolar aromatic rings, this compound is likely to exhibit some degree of sorption to soil organic matter, which would influence its mobility and leaching potential. Detailed studies would be required to quantify the sorption coefficients and assess the leaching potential of this compound in different soil types.

Data Table: Illustrative Hydrolysis Half-Lives of a Related Phosphorothioate (Profenofos) at Different pH Values

pHHydrolysis Half-life
5104-108 days
724-62 days
97-8 hours

Note: This table presents data for profenofos epa.gov as an illustration of how pH affects the hydrolysis of related phosphonothioate/phosphorothioate compounds. Specific hydrolysis data for this compound would need to be determined experimentally.

Data Table: Illustrative Sorption Data for Related Phosphorothioates in Soil

CompoundSoil TypeFreundlich KfadsOrganic Matter Content (%)
Methyl ParathionVarious SoilsVariedInfluential Factor
FenitrothionVarious SoilsVariedInfluential Factor
Bromophos MethylGreek SoilsHigher than QuinalphosMain Controlling Factor
QuinalphosGreek SoilsLower than BromophosMain Controlling Factor

Note: This table summarizes findings on the influence of organic matter on the sorption of related phosphorothioates tandfonline.comtandfonline.com. Specific sorption coefficients for this compound would need to be determined experimentally for various soil types.

Advanced Research Applications of Phosphonothioate Derivatives Non Clinical

Utilization as Research Probes in Biochemical and Biophysical Studies

Phosphonothioate modifications, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom, are valuable tools in biochemical and biophysical research, particularly in studies involving nucleic acids like RNA and DNA. These modifications introduce a chiral center at the phosphorus atom and can influence the interactions of modified oligonucleotides with proteins and metal ions.

Research has utilized phosphorothioate (B77711) substitutions in RNA to investigate structure and function, as well as to determine the sites of metal-ion binding. easychem.org By introducing a thiophilic sulfur atom, researchers can probe metal ion coordination sites within ribozymes and other RNA structures. easychem.orgwikipedia.org Comparative studies with phosphodiester and phosphorothioate model compounds have been instrumental in revealing the coordination of catalytically important metal ions to the scissile linkage in RNA. easychem.org The catalytic activities of various metal ions can reflect their binding affinities to oxygen and sulfur, allowing for differentiation between hard and soft metal ions in their interactions with modified nucleic acids. easychem.org

Phosphorothioate modifications can also impact the biophysical properties of oligonucleotides, such as their melting temperatures when forming heteroduplexes with RNA. While generally assumed to have minimal structural impact, the incorporation of the phosphorothioate moiety can alter the negative charge distribution and potentially influence nucleic acid conformation and biological activity. easychem.org Despite potential alterations, phosphorothioate oligonucleotides have shown increased resistance to cellular nucleases compared to natural DNA, a property beneficial for their use as research tools. They can also stimulate RNase H activity.

Furthermore, modified oligonucleotides, including those with phosphorothioate backbones, are being explored as research tools in chemical biology for applications such as fluorescence-based imaging and pull-down experiments. The ability to introduce functional probes onto modified oligonucleotide backbones highlights their versatility in advanced research.

Development of Novel Organophosphorus Ligands for Catalysis

Organophosphorus compounds play a significant role in various catalytic processes. While the direct use of S-Seven as a catalytic ligand is not extensively documented in the provided search results, the broader class of organophosphorus compounds, including phosphonothioates and related structures, are relevant in this field.

Phosphazenes, which contain alternating phosphorus and nitrogen atoms in a ring or chain structure, are mentioned as being used as a base for catalysts. This indicates the potential for phosphorus-containing compounds with diverse structural motifs to function in catalytic systems.

In the context of biochemical catalysis, phosphorothioate substitutions in ribozymes have been used to functionally identify ligands for catalytic metal ions. wikipedia.org By analyzing the effect of phosphorothioate modifications on catalytic rates and metal ion rescue, researchers can deduce which phosphoryl oxygens are involved in coordinating catalytic metal ions in the ground and transition states. wikipedia.org For instance, studies on the Tetrahymena group I ribozyme have utilized site-specific phosphorothioate substitutions to establish transition state ligands for catalytic metal ions. wikipedia.org These studies provide insights into how metal ions mediate catalysis in biological systems. wikipedia.org

The synthesis of phosphorothioates often involves catalytic methods, such as Pd-catalyzed dehydrogenative phosphorylation or Cu-catalyzed coupling reactions, indicating the interplay between organophosphorus chemistry and catalysis in their production.

Applications in Materials Science (e.g., Flame Retardants, Extractants)

Organophosphorus compounds, including phosphonothioate derivatives and related structures, find applications in materials science, notably as flame retardants and extractants. The presence of phosphorus in these compounds contributes to their fire-retardant properties.

Organophosphorus compounds containing P-C bonds are increasingly used as flame retardant additives due to their thermal and hydrolytic stability. These compounds can function in the condensed phase or the gas phase, with their effectiveness influenced by the substituents on the phosphorus atom and the chemistry of the polymer matrix. A common mechanism for phosphorus-containing flame retardants involves the thermal decomposition of the compound to form phosphoric acid, which then dehydrates the polymer, leading to char formation. This char layer acts as a barrier, inhibiting the combustion process.

Phosphazenes are also utilized as flame retardants, leveraging the synergistic effect of phosphorus and nitrogen atoms to enhance flame resistance during thermooxidative destruction. They can be incorporated as additive or reactive flame retardants, with reactive flame retardants being chemically bound to the polymer backbone for improved durability and effectiveness.

In addition to flame retardancy, phosphazenes are mentioned for their use as extractants. This suggests that organophosphorus compounds with suitable structural features can be employed to selectively extract specific substances from mixtures, a property relevant in various chemical and industrial processes. While specific details on this compound's use as a flame retardant or extractant are not provided, its classification as a phosphonothioate places it within a class of compounds with known applications in these areas.

Role in the Synthesis of Fine Chemicals and Intermediates

Phosphonothioate derivatives, including this compound, are synthesized through various chemical routes and can serve as intermediates in the production of other fine chemicals. The synthesis of the phosphonothioate core involves forming P-S and P-O bonds.

Methods for synthesizing phosphorothioates and phosphinothioates involve coupling reactions. For instance, Pd-catalyzed dehydrogenative phosphorylation allows thiols to couple with H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides to yield phosphorothioates. Copper-catalyzed coupling reactions of thiols with H-phosphonates have also been reported.

The synthesis of phosphorothioate oligonucleotides, relevant to their use as biochemical probes, can be achieved through solid-phase synthesis techniques, including H-phosphonate or phosphoramidite (B1245037) chemistry. These methods involve the formation of phosphonothioate linkages between nucleotide monomers. H-phosphonothioate intermediates have been synthesized and used in the preparation of sulfur-containing nucleotide analogues.

Future Directions and Emerging Research Areas

Innovation in Sustainable Synthetic Methodologies for Phosphonothioates

Developing sustainable and environmentally benign synthetic routes for phosphonothioates is a critical area of future research. Traditional methods often involve the use of toxic and moisture-sensitive reagents or require prefunctionalized substrates. acs.org Current research is exploring greener protocols, such as metal- and solvent-free reaction systems. mdpi.comnih.gov These approaches aim to synthesize phosphinothioates, phosphonothioates, and phosphorothioates directly from readily available starting materials like disulfides with diarylphosphine oxides, dialkylphosphites, and phosphinates. mdpi.comnih.gov Such methods can offer advantages in terms of atom and step economy, broader substrate scope, and good functional group tolerance, with some reactions achieving high yields at mild temperatures or even room temperature. mdpi.comnih.govrsc.org The efficient separation of products, potentially recovering by-products, further contributes to the sustainability of these processes. nih.gov Novel methods utilizing inorganic phosphorus sources are also emerging as a dynamic area of research, focusing on their applicability, mechanisms, limitations, and future potential. researchgate.net Metal-free synthesis promoted by specific reagents under mild conditions represents another avenue for efficient P-S bond coupling. acs.orgrsc.orgacs.org Future work will likely focus on expanding the scope of these green methodologies, improving yields, and developing scalable processes for industrial applications.

Deeper Mechanistic Understanding of Molecular Interactions

A more profound mechanistic understanding of how phosphonothioates interact at the molecular level is crucial for rational design and application. Research is delving into the specific interactions of phosphonothioates with biological targets, such as enzymes and proteins. Studies on the binding affinities and interactions of phosphorothioate (B77711) analogs with proteins, for instance, provide insights into the molecular basis of their biological effects. portlandpress.comnih.gov Understanding the impact of structural modifications, such as the substitution of oxygen with sulfur, on conformational flexibility and interactions within enzyme active sites is an active area of investigation, often utilizing computational studies. acs.org Furthermore, research is exploring the mechanisms of reactions involving phosphonothioates, such as hydrolysis catalyzed by metal complexes, to understand the factors influencing bond scission and product formation. acs.org Investigating the selective interactions, such as halogen-chalcogen bonds formed between iodine and phosphorothioates, can guide the development of new methods for targeted cleavage. pnas.org Future research will likely employ advanced spectroscopic techniques, computational modeling, and structural biology to elucidate these complex molecular interactions with greater precision, paving the way for the design of phosphonothioates with tailored properties and reduced off-target effects.

Development of Advanced Environmental Remediation Strategies for Phosphonothioate Contaminants

The environmental persistence and potential toxicity of some phosphonothioates necessitate the development of effective remediation strategies for contaminated sites. While traditional remediation techniques like pump and treat have limitations, particularly for persistent contaminants, research is exploring more advanced and sustainable approaches. youtube.comeuropa.eu Phytoremediation, which utilizes plants and associated microorganisms to degrade or immobilize contaminants, shows promise as a cost-effective and environmentally friendly solution. researchgate.net Research in this area focuses on understanding plant-bacteria interactions that enhance the degradation of hazardous organic compounds in soil. researchgate.net Other areas of investigation include the use of specific catalysts or microbial communities for the degradation of phosphonothioates. acs.orgafit.edu Addressing contaminated sites requires a thorough understanding of the nature and magnitude of contamination, as well as the development of technologies for containment, immobilization, or destruction of the pollutants. researchgate.netiaea.org Future research will focus on developing novel remediation technologies, including biological, chemical, and physical methods, tailored to the specific properties of phosphonothioate contaminants and the characteristics of the contaminated environment. researchgate.net The integration of different remediation techniques and the assessment of their long-term effectiveness and environmental impact are also crucial aspects of future work. europa.eu

Q & A

How to formulate a focused research question for studying S-Seven?

A well-defined research question should align with the P-E/I-C-O framework:

  • P opulation: Define the biological system or chemical context (e.g., cellular pathways, molecular interactions).
  • E/I (Exposure/Intervention): Specify the application of this compound (e.g., dose, delivery method).
  • C omparison/Control: Identify baseline conditions or alternative compounds for contrast.
  • O utcome: Clarify measurable endpoints (e.g., efficacy, toxicity, mechanistic insights). Ensure the question is testable, avoids vague terms, and directly connects to the research aim .

Q. What experimental design principles are critical for this compound studies?

  • Control groups : Include positive/negative controls to isolate this compound-specific effects.
  • Replication : Use technical and biological replicates to assess variability.
  • Blinding : Minimize bias in data collection/analysis.
  • Reproducibility : Document protocols in detail (e.g., solvent purity, incubation times) to enable replication .

Q. How to conduct a literature review for this compound-related gaps?

  • Use systematic search strategies (e.g., Boolean operators in PubMed/Scopus) with keywords like "this compound pharmacokinetics" or "this compound mechanism of action."
  • Prioritize peer-reviewed articles and meta-analyses.
  • Organize findings thematically (e.g., structural analogs, conflicting results) to identify understudied areas .

Advanced Research Questions

Q. How to resolve contradictions in this compound experimental data?

Follow a stepwise approach:

  • Re-examine methodology : Check for batch variability in reagents or instrumentation calibration errors.
  • Statistical rigor : Apply ANOVA or regression models to assess outliers or confounding variables.
  • Cross-validation : Compare results across independent labs or alternative assays (e.g., HPLC vs. LC-MS).
  • Contextualize findings : Review species-specific responses or environmental factors (e.g., pH, temperature) .

Q. What advanced techniques validate this compound's mechanism of action?

  • Omics integration : Combine transcriptomics/proteomics to identify pathway perturbations.
  • Structural analysis : Use X-ray crystallography or NMR to study this compound-target binding.
  • Kinetic assays : Measure binding affinity (Kd) or enzymatic inhibition (IC50).
  • In silico modeling : Perform molecular dynamics simulations to predict interactions .

Q. How to optimize this compound synthesis for reproducibility?

  • Stepwise validation : Confirm intermediate purity via TLC or mass spectrometry at each synthesis step.
  • Scale adjustments : Document solvent ratios and catalyst concentrations for small-to-large batch transitions.
  • Green chemistry : Evaluate solvent alternatives (e.g., ionic liquids) to improve yield and sustainability .

Methodological Guidance

Q. How to design surveys for this compound clinical trial feedback?

  • Scale design : Use Likert scales (1–5) to quantify patient-reported outcomes (e.g., side effects).
  • Avoid jargon : Simplify terms like "bioavailability" for participant comprehension.
  • Pre-testing : Pilot the survey with 5–10 subjects to refine clarity and length .

Q. What statistical methods address this compound dose-response variability?

  • Non-linear regression : Fit sigmoidal curves to calculate EC50/ED50.
  • Mixed-effects models : Account for inter-individual differences in longitudinal studies.
  • Meta-analysis : Aggregate data from multiple studies to identify dose thresholds .

Data Reporting & Ethics

Q. How to present this compound data in compliance with journal guidelines?

  • Results section : Report mean ± SD with p-values; avoid redundant figure/table data.
  • Supporting information : Include raw datasets, synthetic procedures, and NMR spectra.
  • Ethical disclosure : Declare conflicts of interest and animal/human trial approvals .

Q. What criteria ensure this compound research questions meet ethical standards?

  • Beneficence : Justify risks vs. benefits in clinical trials.
  • Transparency : Publish negative results to avoid publication bias.
  • Compliance : Obtain IRB approval and informed consent for human studies .

Example Research Question Framework (P-E/I-C-O)

ComponentExample for this compound
Population Human hepatocellular carcinoma (HepG2) cells
Exposure 24-hour treatment with 10 μM this compound
Comparison Untreated cells vs. cells treated with 10 μM cisplatin
Outcome Apoptosis rate measured via flow cytometry (Annexin V/PI staining)

This structure ensures specificity and testability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.